N-[(E)-(4-fluorophenyl)methylideneamino]-2,6-dimethylquinolin-4-amine
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Overview
Description
N-[(4-fluorophenyl)methylideneamino]-2,6-dimethyl-4-quinolinamine is a member of quinolines.
Scientific Research Applications
Fluorigenic Reagent for Amine Determination
- A related compound, 2,6-dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu), has been synthesized and used as a fluorigenic reagent for the spectrofluorimetric determination of aliphatic amines. This method offers advantages in terms of sensitivity and simplicity for analyzing amines in water samples (Cao et al., 2003).
Anticancer Agent Development
- N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally similar to the one of interest, was identified as a potent inducer of apoptosis and a promising anticancer candidate. This compound has shown effectiveness in various cancer models and possesses good blood-brain barrier penetration (Sirisoma et al., 2009).
Cytotoxicity Evaluation
- A series of 4-aminoquinoline derivatives, including compounds structurally related to N-[(E)-(4-fluorophenyl)methylideneamino]-2,6-dimethylquinolin-4-amine, have been synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, demonstrating potential as a prototype molecule for new anticancer agents (Zhang et al., 2007).
Organic Light-Emitting Diode (OLED) Applications
- Red-emissive D–π–A-structured fluorophores based on aromatic amines, including derivatives of dimethylquinoline, have been designed and synthesized for use in standard-red organic light-emitting diodes (OLEDs). These compounds exhibit promising properties for OLED applications (Luo et al., 2015).
Anti-Tuberculosis Agents
- The 2,4-diaminoquinazoline class, closely related to the compound , has been explored as a potential lead candidate for tuberculosis drug discovery. Specific structural modifications have been shown to significantly influence the potency against Mycobacterium tuberculosis (Odingo et al., 2014).
Antiviral Activity
- Derivatives of 4-anilinoquin(az)olines, including compounds similar to this compound, have been identified as potent inhibitors of dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV), showcasing their potential as antiviral agents (Saul et al., 2021).
Properties
Molecular Formula |
C18H16FN3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2,6-dimethylquinolin-4-amine |
InChI |
InChI=1S/C18H16FN3/c1-12-3-8-17-16(9-12)18(10-13(2)21-17)22-20-11-14-4-6-15(19)7-5-14/h3-11H,1-2H3,(H,21,22)/b20-11+ |
InChI Key |
IYNVAAFEWIWHER-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)N/N=C/C3=CC=C(C=C3)F |
SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NN=CC3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NN=CC3=CC=C(C=C3)F |
solubility |
15.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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